N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide involves the inhibition of specific enzymes or proteins that are involved in the pathogenesis of different diseases. The compound has been shown to inhibit the activity of certain kinases such as JAK2, FLT3, and c-Met, which are involved in the progression of cancer. Additionally, N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to have various biochemical and physiological effects in different animal models. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, which results in the reduction of inflammation in different animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is its potential as a therapeutic agent for different diseases. The compound has shown promising results in various scientific research studies, which makes it a potential candidate for further development as a therapeutic agent. However, one of the major limitations of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide. One of the future directions is to evaluate the efficacy and safety of the compound in different animal models for the treatment of different diseases such as cancer, inflammation, and neurological disorders. Additionally, the development of new analogs of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide with improved solubility and pharmacokinetic properties is another future direction for the study of this compound. Finally, the identification of new targets for N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide and the elucidation of its mechanism of action in different diseases is another future direction for the study of this compound.
Conclusion:
In conclusion, N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide is a chemical compound that has shown promising results in various scientific research studies for the treatment of different diseases such as cancer, inflammation, and neurological disorders. The compound has a unique chemical structure and mechanism of action that makes it a potential candidate for further development as a therapeutic agent. However, further studies are needed to evaluate the efficacy and safety of the compound in different animal models and to develop new analogs with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis method of N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide involves the reaction of 4-chloro-6-(cyclohexylamino)pyrimidine with 4-mercaptophenylacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature of around 100°C. The resulting product is purified by column chromatography to obtain N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies for the treatment of different diseases such as cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo to evaluate its efficacy and safety in different animal models.
Eigenschaften
Produktname |
N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide |
---|---|
Molekularformel |
C18H22N4OS |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C18H22N4OS/c1-13(23)21-15-7-9-16(10-8-15)24-18-11-17(19-12-20-18)22-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,23)(H,19,20,22) |
InChI-Schlüssel |
WCKKAEZUJAGKHM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NC=NC(=C2)NC3CCCCC3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NC=NC(=C2)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.